1,4-Dichloroisoquinoline
Overview
Description
1,4-Dichloroisoquinoline is a chemical compound that is part of the isoquinoline family, a group of heterocyclic aromatic organic compounds. Isoquinolines are known for their presence in various natural products and pharmaceuticals, and their derivatives often exhibit a wide range of biological activities. The dichloroisoquinoline structure implies the presence of two chlorine atoms on the isoquinoline ring, specifically at the 1 and 4 positions.
Synthesis Analysis
The synthesis of 1,4-dichloroisoquinoline derivatives has been explored through various methods. One approach involves the direct difunctionalization of isoquinoline, starting with a nucleophilic addition at the 1-position followed by an electrophilic trapping at the 4-position. This method can selectively yield different compounds by adjusting reaction parameters, and the use of C2Cl6 as an electrophile has been noted for its interesting features in the synthesis process . Another study reported the synthesis of 1,3,4-trisubstituted isoquinolines, which involves the direct lithiation at the C4 position of 1,3-dichloroisoquinoline. This intermediate can then be trapped with various electrophiles to produce 4-substituted-1,3-dichloroisoquinoline, which can be further elaborated to yield 1,3,4-trisubstituted isoquinoline .
Molecular Structure Analysis
The molecular structure of chloroisoquinoline derivatives has been characterized using various analytical techniques. For instance, novel chloroquinoline derivatives have been subjected to elementary analysis such as FT-IR, NMR, and Mass spectra using GCMS. Single crystal X-ray diffraction studies have also been executed to elucidate the structure of these compounds, revealing stabilizing interactions such as C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts .
Chemical Reactions Analysis
The reactivity of chloroisoquinoline derivatives has been investigated in several studies. For example, chlorinated 3,4-dihydroisoquinolines have been synthesized and used as precursors for functionalized isoquinolines. The process involves aromatization through sequential 1,4-dehydrochlorination, tautomerization, and nucleophilic substitution . Additionally, the synthesis of dihydroisoquinolines through a C(sp3)-H activation/electrocyclization strategy has been reported, which is a valuable method for introducing structural diversity onto the isoquinoline motif .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,4-dichloroisoquinoline derivatives are influenced by their molecular structure. The presence of chlorine atoms can affect the compound's reactivity, boiling point, and solubility. The synthesized compounds have been evaluated for various biological activities, such as antioxidant and anti-diabetic properties. For instance, chloroquinoline derivatives have shown promising results in reducing high glucose levels in the human body and exhibited good antioxidant activity . The interaction of these compounds with biological targets such as DNA has also been explored through fluorescence quenching studies and molecular docking analysis .
Scientific Research Applications
1. Cancer Treatment and Drug Repurposing
1,4-Dichloroisoquinoline derivatives like Chloroquine (CQ) and hydroxychloroquine (HCQ) have been explored extensively for their potential in cancer treatment. Studies suggest that these compounds, particularly when combined with conventional cancer treatments, can sensitize tumor cells to various drugs, thereby enhancing the therapeutic activity. The effects of these compounds are not limited to cancer cells but also extend to the tumor microenvironment. The ability of CQ and HCQ to inhibit autophagic flux is considered a significant anti-cancer mechanism. However, these compounds also influence other pathways, such as Toll-like receptor 9, p53, and the CXCR4-CXCL12 pathway in cancer cells, and have been observed to affect the tumor vasculature, cancer-associated fibroblasts, and the immune system within the tumor stroma (Verbaanderd et al., 2017).
2. Sensitization to Chemotherapy
The sensitization effect of CQ on breast cancer cells to chemotherapy has been a subject of interest. Research indicates that CQ enhances the efficacy of tumor cell killing by chemotherapeutic drugs and radiation. This effect has been observed to occur independently of autophagy inhibition, suggesting that while CQ may aid in cancer treatment in combination with other therapeutic drugs, its sensitizing effects can manifest through mechanisms other than autophagy inhibition (Maycotte et al., 2012).
3. Drug Design and Development
The structural scaffold of 1,4-Dichloroisoquinoline, especially that of CQ and its derivatives, has inspired the design and development of novel compounds and compositions for managing various infectious and noninfectious diseases. The chemical structures and potential therapeutic applications of these novel compounds, based on the 1,4-Dichloroisoquinoline scaffold, have been explored to maximize their intrinsic value and address issues like drug resistance (Njaria et al., 2015).
4. Synthesis of Novel Compounds
Research has focused on synthesizing new compounds using 1,3-dichloroisoquinoline, which is structurally similar to 1,4-Dichloroisoquinoline. These synthetic endeavors aim to create compounds with specific properties, such as axially chiral imidazoisoquinolin-2-ylidene silver and gold complexes, which have potential applications in various scientific fields (Grande-Carmona et al., 2015).
Safety And Hazards
1,4-Dichloroisoquinoline is classified as a warning hazard. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .
properties
IUPAC Name |
1,4-dichloroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAOKHVBZPIURMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30348826 | |
Record name | 1,4-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Dichloroisoquinoline | |
CAS RN |
15298-58-5 | |
Record name | 1,4-dichloroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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